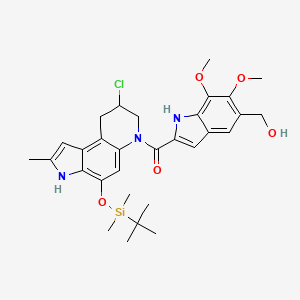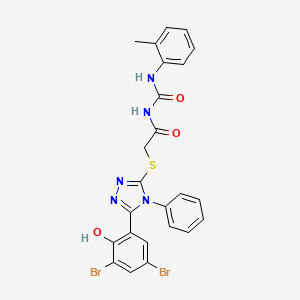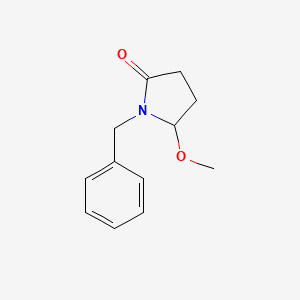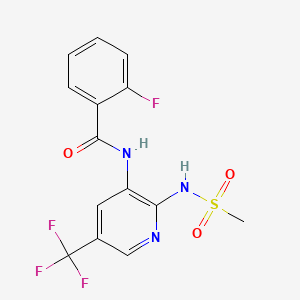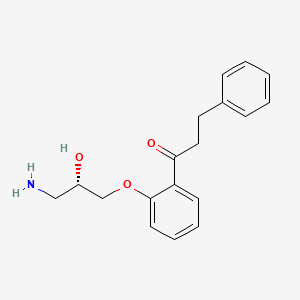
N-Depropylpropafenone, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Depropylpropafenone, (S)-, involves the biotransformation of propafenone. Propafenone undergoes extensive presystemic biotransformation, resulting in the formation of two active metabolites: 5-hydroxypropafenone and N-depropylpropafenone . The enzymes CYP3A4 and CYP1A2 are primarily responsible for this transformation . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and isolation of the compound .
Análisis De Reacciones Químicas
N-Depropylpropafenone, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, acetonitrile, and formic acid . The major products formed from these reactions include 5-hydroxypropafenone and other metabolites . The compound’s structure allows it to participate in reactions that modify its functional groups, leading to the formation of different derivatives .
Aplicaciones Científicas De Investigación
N-Depropylpropafenone, (S)-, has several scientific research applications. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of propafenone and its metabolites in biological samples . In biology and medicine, the compound is studied for its pharmacokinetics and pharmacodynamics, particularly its role in the metabolism of propafenone . It is also used in the development of new antiarrhythmic drugs and in the study of drug interactions and metabolic pathways .
Mecanismo De Acción
The mechanism of action of N-Depropylpropafenone, (S)-, involves its interaction with various molecular targets and pathways. As a metabolite of propafenone, it retains some of the parent compound’s pharmacological properties. Propafenone is a class 1C antiarrhythmic agent that blocks the fast inward sodium current, slows the rate of increase of the action potential, and exhibits local anesthetic properties . N-Depropylpropafenone, (S)-, likely contributes to these effects by interacting with similar molecular targets, including sodium channels and beta-adrenergic receptors .
Comparación Con Compuestos Similares
N-Depropylpropafenone, (S)-, can be compared with other similar compounds such as 5-hydroxypropafenone and N-desalkylpropafenone . These compounds share structural similarities and are also metabolites of propafenone . N-Depropylpropafenone, (S)-, is unique in its specific metabolic pathway and its distinct pharmacological properties . The comparison highlights the importance of understanding the metabolic profiles of drugs and their metabolites to optimize therapeutic efficacy and minimize adverse effects .
Propiedades
Número CAS |
138584-26-6 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[2-[(2S)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m0/s1 |
Clave InChI |
HIGKMVIPYOFHBP-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@H](CN)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



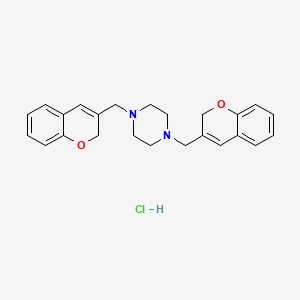
![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
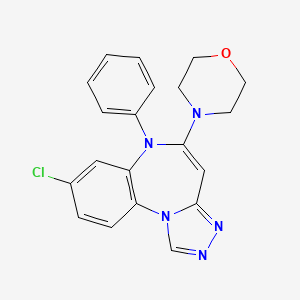
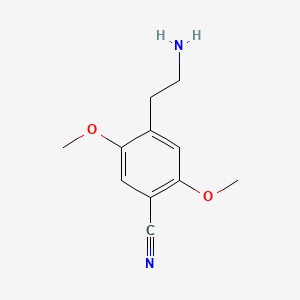
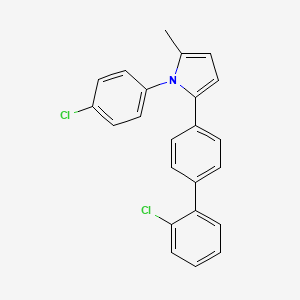
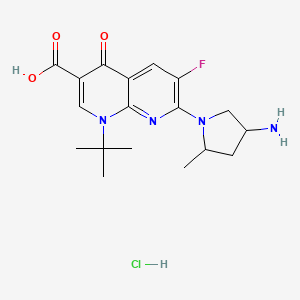
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
